molecular formula C24H21FN2O2S B2836451 (Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide CAS No. 864976-51-2

(Z)-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,2-diphenylacetamide

Katalognummer: B2836451
CAS-Nummer: 864976-51-2
Molekulargewicht: 420.5
InChI-Schlüssel: OLGHEVNKRDCUFS-LCUIJRPUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a benzo[d]thiazole derivative. Benzo[d]thiazole derivatives are a class of organic compounds containing a benzo[d]thiazole moiety, which consists of a benzene ring fused to a thiazole ring . The presence of the fluoro and methoxyethyl groups, as well as the diphenylacetamide moiety, could potentially influence its properties and biological activity.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzo[d]thiazole core, with a fluoro group at the 6-position, a methoxyethyl group at the 3-position, and a diphenylacetamide group attached via a double bond .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. Benzo[d]thiazole derivatives can undergo a variety of reactions, including substitutions, additions, and cyclizations .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluoro, methoxyethyl, and diphenylacetamide groups could affect its polarity, solubility, and reactivity .

Wissenschaftliche Forschungsanwendungen

Phosphoinositide 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Inhibition

Research into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors highlights the exploration of various 6,5-heterocycles to improve metabolic stability. These studies focus on derivatives that inhibit PI3Kα and mTOR in vitro and in vivo, offering insights into the chemical modifications that reduce metabolic deacetylation, thereby enhancing the stability and efficacy of these compounds (Stec et al., 2011).

Antimicrobial Activity

Another area of application is the synthesis and evaluation of substituted 2-aminobenzothiazoles derivatives for antimicrobial activity. These studies demonstrate the docking properties and antimicrobial efficacy of various derivatives against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA), showcasing their potential as novel antimicrobial agents (Anuse et al., 2019).

Vascular Endothelial Growth Factor (VEGF-A) Inhibition

Research on novel benzophenone-thiazole derivatives as potent VEGF-A inhibitors presents a multi-step synthesis and characterization of compounds with significant antiproliferative effects through VEGF-A inhibition. These findings suggest potential applications in cancer therapy by targeting angiogenesis (Prashanth et al., 2014).

Anticancer Activity

The synthesis and anticancer activity evaluation of 4-thiazolidinones containing benzothiazole moiety have been performed, identifying several compounds with considerable anticancer activity against various cancer cell lines. This research provides a foundation for the development of novel anticancer agents leveraging the benzothiazole core structure (Havrylyuk et al., 2010).

Modulation of Cell Cycle and Apoptosis

Studies on isoxazole derivatives of benzothiazol-2-amine have shown that these compounds modulate the cell cycle and apoptosis in cancer cells via p53 activation and mitochondrial-dependent pathways. This research underscores the potential of benzothiazol derivatives in cancer treatment by inducing cell cycle arrest and apoptosis (Kumbhare et al., 2014).

Zukünftige Richtungen

Future research could focus on synthesizing this compound and studying its properties and potential biological activities. Given the known activities of some benzo[d]thiazole derivatives, it could be of interest in the development of new pharmaceuticals .

Eigenschaften

IUPAC Name

N-[6-fluoro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21FN2O2S/c1-29-15-14-27-20-13-12-19(25)16-21(20)30-24(27)26-23(28)22(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-13,16,22H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLGHEVNKRDCUFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C2=C(C=C(C=C2)F)SC1=NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.